Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Description
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3) is an aromatic ester derivative characterized by a benzoate backbone substituted with hydroxyl, methoxy, and nitro groups at positions 5, 4, and 2, respectively. Its molecular formula is C₉H₉NO₇, with a molecular weight of 243.17 g/mol . Its structural complexity, featuring both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups, influences its reactivity and solubility in polar solvents .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694261 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215659-03-3 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid
One of the most documented and industrially relevant methods for preparing 5-hydroxy-4-methoxy-2-nitrobenzoate derivatives involves selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid compounds. This approach is particularly effective for obtaining the hydroxy substituent at position 5 while retaining the methoxy group at position 4.
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- Starting material: 4,5-dimethoxy-2-nitrobenzoic acid.
- Reaction: Selective demethylation of the methoxy group at the 5-position.
- Outcome: Conversion to 5-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Subsequent esterification (methylation) yields methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
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- High yield and selectivity.
- Simple operation without complicated steps.
- Industrially scalable and suitable for large-scale production.
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- The demethylation is typically achieved using reagents that selectively cleave the methoxy group at position 5, leaving the 4-methoxy intact.
- The process avoids over-demethylation or degradation of the nitrobenzoic acid framework.
This method is supported by patent literature emphasizing its industrial applicability and efficiency in producing the target compound as a pharmaceutical and agrochemical intermediate.
Esterification of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
Once the 5-hydroxy-4-methoxy-2-nitrobenzoic acid is obtained, it is commonly converted into its methyl ester form to yield this compound. This step is typically carried out via classical esterification methods:
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- Reagents: Methanol as the alcohol source.
- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under controlled temperature to ensure complete conversion.
- Duration: Several hours depending on scale and catalyst efficiency.
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- Continuous flow reactors may be employed for better control over temperature, pressure, and reaction time.
- Automated systems improve reproducibility and yield.
- The process ensures high purity and consistent product quality.
This esterification step is a standard organic synthesis procedure and is well-documented in synthetic organic chemistry literature.
Alternative Synthetic Routes and Modifications
While the primary route involves demethylation followed by esterification, alternative methods may include:
Direct Nitration and Functional Group Modification:
- Starting from appropriately substituted benzoic acid derivatives, nitration and selective functional group transformations can be used to install the nitro, hydroxy, and methoxy groups in the desired positions.
- These methods are less common due to challenges in regioselectivity and yield.
Use of Protected Intermediates:
- Protection of hydroxyl groups during synthesis to prevent side reactions.
- Subsequent deprotection to yield the free hydroxy compound.
These alternative routes are less industrially favored due to complexity but may be used for specialized research applications.
Preparation Data Summary Table
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| Selective Demethylation | 4,5-Dimethoxy-2-nitrobenzoic acid | Demethylating agent (e.g., BBr3, HI) | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | High yield, selective |
| Esterification | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, acid catalyst, reflux | This compound | High purity, industrially scalable |
| Alternative nitration/modification | Substituted benzoic acid derivatives | Nitration, protection/deprotection steps | Target compound | Lower yield, complex |
Research Findings and Industrial Relevance
- The patented process for demethylation of 4,5-dimethoxy-2-nitrobenzoic acid provides a practical and high-yield route to 5-hydroxy-4-methoxy-2-nitrobenzoic acid, which is a key intermediate for further esterification to the methyl ester form.
- Esterification under reflux with methanol and acid catalysts is a well-established and reliable method to obtain methyl esters of hydroxy-nitrobenzoic acids, ensuring product stability and purity.
- Industrial production often leverages continuous flow chemistry and automated parameter control to optimize yield and reproducibility.
- The compound’s functional groups (hydroxy, methoxy, nitro) allow for further chemical modifications, making it versatile for synthetic applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Methyl 5-oxo-4-methoxy-2-nitrobenzoate.
Reduction: Methyl 5-hydroxy-4-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Research indicates that this compound exhibits significant biological activities, particularly in cancer research. It has been shown to induce apoptosis in cancer cell lines and interact with various enzymes.
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Apoptosis Induction | Induces cell death in cancer cell lines | |
| Enzyme Interaction | Potential interactions with specific enzymes | |
| Antimicrobial Properties | Investigated for antimicrobial effects |
Medicinal Chemistry
The compound is explored as a precursor in the development of pharmaceutical compounds. Its ability to activate apoptotic pathways makes it a candidate for anticancer drug development. Studies have demonstrated that it significantly increases the expression of apoptosis-related genes while decreasing those associated with the M phase of the cell cycle.
Case Study: Apoptotic Pathway Activation
In a study conducted on various cancer cell lines, this compound was found to enhance the expression of genes related to apoptosis, indicating its potential use in targeted cancer therapies. This highlights its relevance in medicinal chemistry and drug design.
Agricultural Applications
The compound has also been identified as a useful raw material for agricultural chemicals. Its derivatives can serve as effective pesticides or herbicides due to their biological activity against pests.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
Table 3: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| This compound | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The nitro group at position 2 enhances electrophilic substitution reactivity, while methoxy and hydroxyl groups at adjacent positions modulate steric and electronic environments .
- Fluorinated Derivatives: Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate exhibits increased lipophilicity (XLogP3: 3.0) compared to non-fluorinated analogs, enhancing membrane permeability in drug delivery studies .
Physicochemical Comparison
Solubility and Reactivity
- This compound: Moderately soluble in methanol and DMSO due to polar substituents; reacts with acyl chlorides to form protected derivatives .
- 5-Hydroxy-4-methoxy-2-nitrobenzoic acid : Higher aqueous solubility (carboxylic acid group) but prone to decarboxylation under acidic conditions .
- Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate : Lipophilic (XLogP3: 3.5), used in photolabile protecting group applications .
Research Findings and Challenges
- Stability Issues : Nitro groups in these compounds can undergo reduction to amines under reductive conditions, limiting their use in certain catalytic reactions .
- Biological Activity : this compound derivatives show moderate inhibition of cyclooxygenase-2 (COX-2), though less potent than commercial NSAIDs .
- Synthetic Limitations : Fluorinated analogs require specialized reagents (e.g., difluorocarbene sources), increasing production costs .
Biological Activity
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a compound with the molecular formula C9H9NO6, has garnered attention in recent research due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in the context of cancer therapy and anti-inflammatory effects.
Chemical Structure and Properties
This compound features a benzoate structure with a methoxy group and a nitro group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, making it a valuable compound in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits apoptotic activity specifically in cancer cells. The compound has been shown to activate apoptotic pathways, making it a candidate for anticancer drug development. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM | 9 | Induction of apoptosis |
| MOLT-4 | 10 | Activation of caspase pathways |
| Jurkat | 8 | Modulation of cell cycle regulators |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . A study highlighted that similar compounds found in traditional medicine, such as those derived from Thesium chinense, exhibit anti-inflammatory effects. This compound is believed to share these properties, potentially aiding in the treatment of inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Inhibition of Inflammatory Pathways : It may inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.
- Chemical Reactivity : The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can engage in hydrogen bonding with biological molecules, influencing their activity .
Study on Anticancer Activity
A significant study evaluated the anticancer effects of this compound on various leukemia cell lines. The results indicated that the compound selectively induced apoptosis in T-lymphoblastic cells while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) . This selectivity highlights its potential as a therapeutic agent with fewer side effects.
Investigation into Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of the compound, demonstrating its ability to reduce inflammation markers in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages and showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, and what intermediates are critical?
- Methodology : Synthesis typically involves sequential functionalization of a benzoate scaffold. For example, nitration and methoxylation steps must be carefully controlled to ensure regioselectivity. Intermediate compounds like 4-methoxy-2-nitrobenzaldehyde (CAS: 22996-21-0) are critical precursors, and their purity (>95% by HPLC) should be verified using analytical techniques such as TLC or GC-MS . Reaction conditions (e.g., temperature, solvent polarity) must avoid side reactions like over-nitration or demethylation.
Q. How can chromatographic methods be optimized for purifying this compound?
- Methodology : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to resolve polar nitro and hydroxyl groups. For preparative purification, flash chromatography with ethyl acetate/hexane (3:7 ratio) is effective. Monitor fractions via UV-Vis at 254 nm due to the aromatic nitro group’s strong absorbance .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology :
- NMR : -NMR to identify methoxy (-OCH) at δ 3.8–4.0 ppm and aromatic protons. -NMR for carbonyl (C=O) at ~168 ppm and nitro group effects on adjacent carbons.
- HRMS : Exact mass analysis (e.g., [M+H] expected at 227.0462) to confirm molecular formula .
- IR : Peaks at ~1720 cm (ester C=O) and ~1520 cm (nitro group) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
- Methodology : Grow single crystals via slow evaporation in a solvent like DCM/hexane. Use ORTEP-3 or similar software to analyze diffraction data and determine bond angles, torsion angles, and hydrogen bonding. For example, intramolecular hydrogen bonding between the hydroxyl and nitro groups may stabilize the planar conformation .
Q. What experimental strategies mitigate instability during storage or reaction conditions?
- Methodology :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro group.
- Moisture Control : Use molecular sieves in anhydrous solvents (e.g., dry DMF) during reactions to avoid hydrolysis of the ester group.
- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (~150°C for nitroaromatics) .
Q. How can regioselectivity challenges in nitration be addressed?
- Methodology : Use directing groups (e.g., methoxy at position 4) to favor nitration at position 2. Alternatively, employ mixed acid systems (HNO/HSO) at 0–5°C to minimize polynitration. Computational modeling (DFT) can predict reactive sites based on electron density maps .
Q. How to analyze bioactivity while addressing conflicting data in literature?
- Methodology : Perform dose-response assays (e.g., IC) across multiple cell lines to assess cytotoxicity. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to validate mechanisms. For example, discrepancies in antioxidant activity may arise from assay interference by the nitro group; include controls like Trolox to calibrate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
